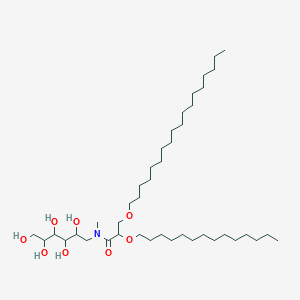
N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide” is a relatively new chemical entity that has garnered attention in various scientific fields. While specific details about its structure and properties are still under investigation, it is known to exhibit unique chemical behaviors that make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide” involves a multi-step process that typically starts with the preparation of precursor molecules. These precursors undergo a series of chemical reactions, including condensation, cyclization, and functional group modifications, to yield the final compound. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using batch or continuous flow reactors. These reactors allow for the efficient handling of large quantities of reactants and products. The process is optimized to minimize waste and energy consumption, making it both economically and environmentally sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
“N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide” undergoes a variety of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, “this compound” can be converted into its oxidized form, which may exhibit different chemical properties.
Reduction: Reducing agents can revert the oxidized form of “this compound” back to its original state.
Substitution: “this compound” can participate in substitution reactions where one functional group is replaced by another, often leading to the formation of new derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are carefully optimized to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of “this compound” may yield a more reactive intermediate, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
“N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide” has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Researchers are exploring its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Preliminary studies suggest that “this compound” may have therapeutic potential, particularly in the treatment of certain diseases where it can modulate specific biological pathways.
Industry: In industrial applications, “this compound” is being investigated for its use in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
Wirkmechanismus
The mechanism by which “N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide” exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction can trigger a cascade of biochemical events that lead to the observed effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Eigenschaften
CAS-Nummer |
135961-67-0 |
|---|---|
Molekularformel |
C42H85NO8 |
Molekulargewicht |
732.1 g/mol |
IUPAC-Name |
N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide |
InChI |
InChI=1S/C42H85NO8/c1-4-6-8-10-12-14-16-18-19-20-21-22-24-26-28-30-32-50-36-39(42(49)43(3)34-37(45)40(47)41(48)38(46)35-44)51-33-31-29-27-25-23-17-15-13-11-9-7-5-2/h37-41,44-48H,4-36H2,1-3H3 |
InChI-Schlüssel |
IBGVJRPCRNUFMG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(C(=O)N(C)CC(C(C(C(CO)O)O)O)O)OCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC(C(=O)N(C)CC(C(C(C(CO)O)O)O)O)OCCCCCCCCCCCCCC |
Synonyme |
1-stearyl-2-myristylglycerate-3-N-methylglucamine SMGMG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















